molecular formula C12H14O4 B7995005 4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde

4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde

Cat. No.: B7995005
M. Wt: 222.24 g/mol
InChI Key: RQWLAXJONIJDES-UHFFFAOYSA-N
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Description

4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a 1,3-dioxolane ring through an ethoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde typically involves the condensation of benzaldehyde derivatives with 1,3-dioxolane. One common method includes the use of dimethyldichlorosilane as a dehydrating agent to facilitate the reaction between acetone and ethylene glycol, forming the 1,3-dioxolane ring . The reaction is carried out under reflux conditions, often in the presence of an acid catalyst such as acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzoic acid.

    Reduction: Formation of 4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde group.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The 1,3-dioxolane ring may also contribute to the compound’s stability and reactivity, influencing its overall biological and chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Dioxolan-2-yl)benzaldehyde: Similar structure but lacks the ethoxy linker.

    1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide: Contains two 1,3-dioxolane rings and a diazene oxide group.

Uniqueness

4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde is unique due to the presence of both the 1,3-dioxolane ring and the ethoxy linker, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[2-(1,3-dioxolan-2-yl)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c13-9-10-1-3-11(4-2-10)14-6-5-12-15-7-8-16-12/h1-4,9,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWLAXJONIJDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 500 ml flask, 120 ml of acetonitrile, 13.8 g of 4-hydroxybenzaldehyde, 19.9 g of 2-(2-bromoethyl)-1,3-dioxane, 1.8 g of potassium iodide, and 35.8 g of potassium carbonate were placed and then, reacted at 80° C. for 5 hr. Thereafter, to the reaction mixture was added 200 ml of ethyl acetate and washed once with a saturated aqueous potassium carbonate solution, distilled water and saturated saline. The washed organic phase was dried over anhydrous magnesium sulfate and the solvent was removed, to give 23.7 g of 4-(2-[1,3]-dioxolan-2-yl-ethoxy)benzaldehyde.
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
19.9 g
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
35.8 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two

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